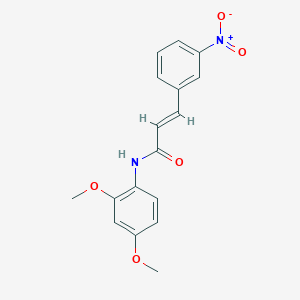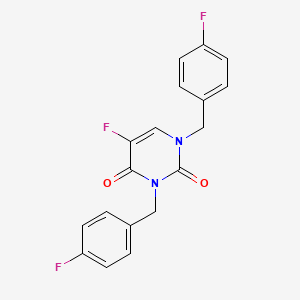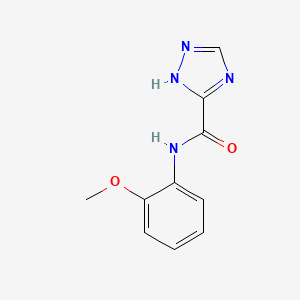
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and oxygen . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and arrangement of these elements.
Synthesis Analysis
While specific synthesis methods for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” were not found, similar compounds are often synthesized using various chemical reactions . For instance, coordination compounds containing tridentate NNO Schiff-base ligand were synthesized using a template synthesis approach .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, density, melting and boiling points, and solubility. These properties were not specifically found for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” in the search results .Applications De Recherche Scientifique
Leishmaniasis Treatment
This compound has been studied for its potential use in the treatment of leishmaniasis . It has shown promising results against Leishmania mexicana, a parasite that causes this disease . The compound was found to inhibit the activity of the parasite’s arginase enzyme, which is crucial for its survival and proliferation . It also induced several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial and kinetoplast disorganization .
Apoptosis Induction
The compound has been found to trigger the production of reactive oxygen species (ROS) and induce apoptosis in parasites . Apoptosis, or programmed cell death, is a mechanism that can be exploited to kill harmful cells without causing inflammation or damage to surrounding tissues .
In Vivo Leishmanicidal Activity
In addition to its in vitro effects, the compound has also demonstrated in vivo leishmanicidal activity . It was able to reduce the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis by 71% compared to a control .
Nickel Ion Detection
Another compound with a similar structure, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, has been used as a fluorescent probe for the selective detection of Ni(II) ions . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also have potential applications in the field of chemical sensing .
Live Cell Imaging
The aforementioned compound has also been used in live cell imaging . It exhibited no toxicity and precise cell permeability toward normal living cells using L929 cell lines . This suggests that “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” might also be used in biological systems for similar purposes .
Fast Proton-Induced Fission
A study on fast proton-induced fission of 238U has been conducted by a researcher named Oprea . Although the compound used in the study is not exactly “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide”, the researcher’s name suggests a potential connection to "Oprea1_256542" . This could indicate a potential application of the compound in nuclear physics or energy research .
Mécanisme D'action
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide” was not found, similar compounds have been shown to interact with certain receptors .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOSNDYHFMTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

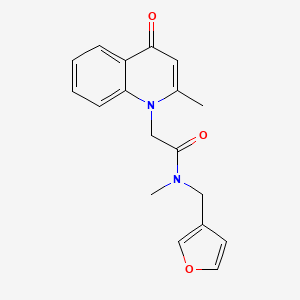
![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)
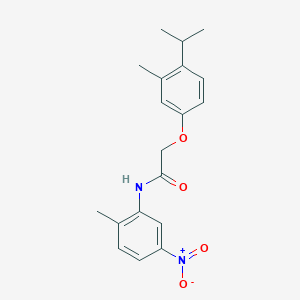
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)
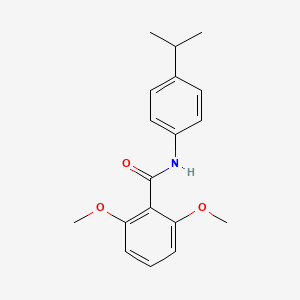

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
